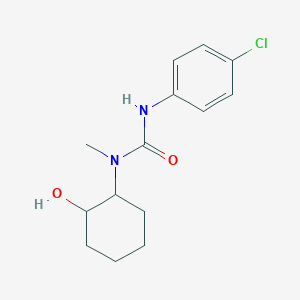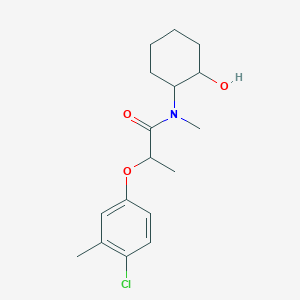
N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea, commonly known as N-desmethylclozapine (NDMC), is a metabolite of clozapine. It has been found to possess antipsychotic, anti-inflammatory, and immunosuppressive properties.
Aplicaciones Científicas De Investigación
N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea has been extensively studied for its antipsychotic properties. It has been found to be effective in treating schizophrenia and other psychotic disorders. It has also been found to possess anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been found to have a higher affinity for dopamine D4 receptors compared to clozapine, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the activation of immune cells such as T cells and macrophages. In addition, it has been found to increase the production of neurotrophic factors such as brain-derived neurotrophic factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea in lab experiments is its high potency and selectivity for dopamine D4 receptors. It is also relatively stable and can be easily synthesized. However, one of the limitations is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea. One area of research is to further elucidate its mechanism of action, particularly its effects on neurotransmitter systems in the brain. Another area of research is to investigate its potential use in the treatment of autoimmune diseases. Additionally, there is a need for more studies on its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
Métodos De Síntesis
N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-methylurea can be synthesized by the demethylation of clozapine. The demethylation reaction can be achieved by using various chemical agents such as sodium hydroxide, lithium hydroxide, or potassium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by column chromatography.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2-hydroxycyclohexyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17(12-4-2-3-5-13(12)18)14(19)16-11-8-6-10(15)7-9-11/h6-9,12-13,18H,2-5H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVALJLIHLSJDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5290676.png)
![1-acetyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5290689.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5290691.png)
![7-[(cis-4-aminocyclohexyl)methyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5290695.png)
![2-tert-butyl-6-[2-(3-chlorophenoxy)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5290701.png)
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![(3S*,4R*)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

